molecular formula C7H11NO3 B3359826 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione CAS No. 87730-42-5

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Cat. No.: B3359826
CAS No.: 87730-42-5
M. Wt: 157.17 g/mol
InChI Key: ZUNDVBLFQBMTKV-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a hydroxypropyl group at the nitrogen atom and a dione functionality at the 2 and 5 positions. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with isopropanolamine. The reaction typically occurs under mild conditions, with the succinic anhydride reacting with the amine group of isopropanolamine to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dione functionality can be reduced to form a diol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Lacks the hydroxypropyl group but shares the dione functionality.

    1-(2-Hydroxyethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    1-(2-Methoxypropyl)pyrrolidine-2,5-dione: Contains a methoxypropyl group instead of a hydroxypropyl group.

Uniqueness: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is unique due to the presence of both the hydroxypropyl group and the dione functionality. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(2-hydroxypropyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNDVBLFQBMTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547491
Record name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87730-42-5
Record name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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